molecular formula C18H19FN2O5S B7571491 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Numéro de catalogue B7571491
Poids moléculaire: 394.4 g/mol
Clé InChI: UIIURLOOJWRBAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as FMMSB, is a sulfonamide-based compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMSB has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. By inhibiting this enzyme, 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid can disrupt the acid-base balance in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. It can also lead to a decrease in the production of gastric acid, which can be beneficial in the treatment of acid-related disorders such as peptic ulcers.

Avantages Et Limitations Des Expériences En Laboratoire

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of carbonic anhydrase and exhibits good selectivity for this enzyme. However, it also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several potential future directions for research on 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma and osteoporosis. Another area of interest is the investigation of the mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and its effects on other physiological processes. Finally, there is also potential for the development of new synthetic methods for the production of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and related compounds.

Méthodes De Synthèse

The synthesis of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 3-fluoro-4-methyl-5-nitrobenzoic acid with 4-(2-methylpropanoylamino)aniline in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to form the final compound.

Applications De Recherche Scientifique

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in a range of physiological processes, including acid-base balance, respiration, and bone resorption. This makes 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid a potential candidate for the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

Propriétés

IUPAC Name

3-fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-10(2)17(22)20-13-4-6-14(7-5-13)21-27(25,26)16-9-12(18(23)24)8-15(19)11(16)3/h4-10,21H,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIURLOOJWRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.